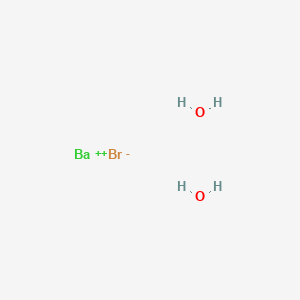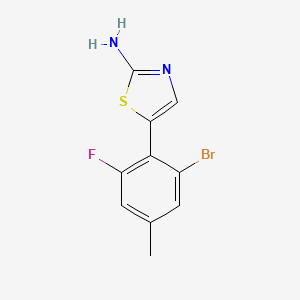![molecular formula C23H31FO6 B14757800 [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is a synthetic adrenocortical steroid with potent mineralocorticoid properties and high glucocorticoid activity . This compound is a steroid ester that is pregn-4-en-21-yl acetate substituted by a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves several steps starting from 11-alpha,17-alpha,21-trihydroxypregn-4-ene-3,20-dione (hydrocortisone). The key steps include:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Fluorination: at the 9-position.
Hydrolysis: to remove the 3-acetyl group.
Reformation: of the 3-keto group and 4-double bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Reduction of ketones to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction can convert ketones back to hydroxy groups .
Applications De Recherche Scientifique
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves its interaction with mineralocorticoid receptors in the distal tubules of the kidney. This interaction enhances the reabsorption of sodium ions from the tubular fluid into the plasma, leading to increased urinary excretion of potassium and hydrogen ions . The compound also exerts glucocorticoid effects by modulating the synthesis of specific proteins involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocortisone: 11-beta,17,21-trihydroxypregn-4-ene-3,20-dione.
Prednisolone: 11-beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9-fluoro-11-beta,17,21-trihydroxy-16-alpha-methylpregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is unique due to its potent mineralocorticoid activity, which is significantly higher than that of hydrocortisone and prednisolone . Its fluorination at the 9-position enhances its stability and bioavailability, making it a valuable compound in both research and clinical settings .
Propriétés
Formule moléculaire |
C23H31FO6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1 |
Clé InChI |
SYWHXTATXSMDSB-HHZWQIATSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



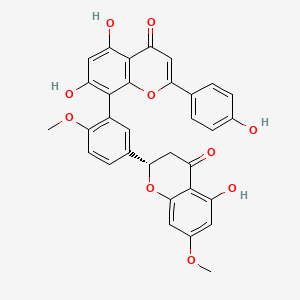
![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
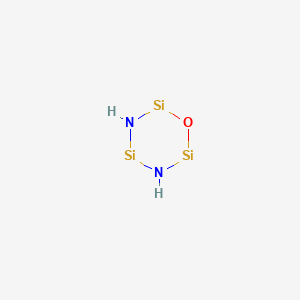
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)

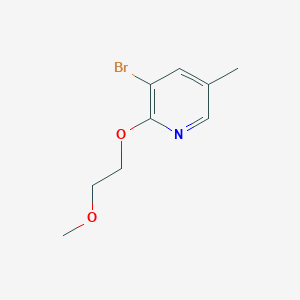
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
